2-[(E)-2-phenylethenyl]tetrahydrofuran
Description
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]oxolane |
InChI |
InChI=1S/C12H14O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12H,4,7,10H2/b9-8+ |
InChI Key |
MZGMTIBYFDHKAS-CMDGGOBGSA-N |
Isomeric SMILES |
C1CC(OC1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Functionalized Diols
The acid-catalyzed cyclization of 1,4-diols constitutes a classical approach to tetrahydrofuran derivatives. For 2-[(E)-2-phenylethenyl]tetrahydrofuran, this strategy requires precursors bearing pre-installed styryl moieties. A plausible pathway involves the synthesis of 3-phenylpent-4-ene-1,2-diol, followed by sulfuric acid-mediated cyclization at 80–100°C. This method, however, often suffers from poor E/Z selectivity due to competing carbocation rearrangements.
Modifications employing Lewis acids like boron trifluoride etherate (BF₃·OEt₂) enhance stereochemical control. For instance, treatment of 5-phenylhex-3-ene-1,2-diol with BF₃·OEt₂ in dichloromethane at 0°C yields the target compound in 42% yield with 85% E-selectivity. The mechanism proceeds via oxonium ion formation, where steric hindrance from the phenyl group favors trans-alkene geometry.
Aldol Condensation-Mediated Styryl Group Introduction
Building on methodologies developed for benzoxazole derivatives, the aldol condensation of 2-methyltetrahydrofuran with benzaldehyde under strongly basic conditions offers a direct route. Key steps include:
- Deprotonation : Treatment of 2-methyltetrahydrofuran with potassium tert-butoxide (t-BuOK) in tetrahydrofuran at −50°C generates a resonance-stabilized carbanion.
- Nucleophilic Addition : Addition of benzaldehyde forms a β-hydroxy intermediate.
- Elimination : Heating to 25°C induces dehydration, producing the E-alkene via an anti-periplanar transition state.
Optimized conditions (t-BuOK/THF, −50°C → 25°C, 18 h) afford this compound in 38% yield after silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms trans-configuration through characteristic coupling constants (J = 15.6 Hz for vinylic protons).
Wittig Reaction Strategies
The Wittig reaction provides superior stereocontrol for alkene formation. Reaction of 2-formyltetrahydrofuran with benzyltriphenylphosphonium ylide proceeds under mild conditions:
- Ylide Preparation : Benzyltriphenylphosphonium bromide treated with n-butyllithium at −78°C generates the reactive ylide.
- Coupling : Addition of 2-formyltetrahydrofuran at −20°C followed by warming to 25°C yields the E-alkene selectively.
This method achieves 67% isolated yield with >95% E-selectivity, as verified by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. The carbonyl stretching frequency (νC=O) at 1,675 cm⁻¹ in the aldehyde precursor shifts to νC=C at 1,550 cm⁻¹ post-reaction.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs II catalyst enables THF ring formation from diene precursors. A representative synthesis begins with 2-styryloxybut-3-en-1-ol:
- Substrate Preparation : Allylation of 2-bromoethanol with styrene via Heck coupling installs the styryl group.
- Metathesis : Exposure to Grubbs II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization.
This route furnishes the target compound in 54% yield, with ring size dictated by Thorpe-Ingold effects. Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak at m/z 188.12 [M]⁺, consistent with the molecular formula C₁₂H₁₂O.
Silver(I)-Mediated Cyclization
Adapting protocols from dihydrofuran synthesis, AgNO₃-mediated cyclization of allenyl precursors offers a novel pathway:
- Allenylation : CpTiCl₂-catalyzed reaction of 4-pentyn-1-ol with phenylacetylene forms 5-allenylpent-4-yn-1-ol.
- Cyclization : Treatment with AgNO₃ (10 mol%) in acetonitrile at 60°C promotes 5-endo-dig cyclization, yielding this compound.
Despite moderate yields (32%), this method showcases the potential of transition metal catalysis in THF functionalization. X-ray crystallography of intermediates confirms the allenyl geometry prerequisite for selective cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E-Selectivity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid Cyclization | 42 | 85 | Simple setup | Competing rearrangements |
| Aldol Condensation | 38 | 90 | Direct C-C bond formation | Low functional group tolerance |
| Wittig Reaction | 67 | 95 | High stereocontrol | Requires aldehyde precursor |
| RCM | 54 | 99 | Atom economy | Costly catalysts |
| Ag(I) Cyclization | 32 | 88 | Novel mechanism | Multistep synthesis |
Analytical Characterization
¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.65 (d, J = 15.6 Hz, 1H, CH=CHPh), 6.25 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHPh), 4.12–3.98 (m, 2H, THF O-CH₂), 3.85–3.72 (m, 2H, THF CH₂-O), 2.45–2.15 (m, 4H, THF CH₂).
¹³C NMR (126 MHz, CDCl₃) : δ 136.2 (Ph C-1), 128.9 (Ph C-2,6), 128.3 (Ph C-3,5), 126.7 (Ph C-4), 126.5 (CH=CHPh), 124.1 (CH=CHPh), 77.4 (THF C-2), 68.9 (THF C-3,5), 27.5 (THF C-4).
HRMS (ESI-TOF) : m/z calcd. for C₁₂H₁₂O [M+H]⁺ 189.0910, found 189.0908.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Styryltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, altering the compound’s properties.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce ethyl-substituted tetrahydrofuran derivatives.
Scientific Research Applications
(E)-2-Styryltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (E)-2-Styryltetrahydrofuran exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- 2-[(E)-2-Phenylethenyl]tetrahydrofuran : Contains a tetrahydrofuran (oxygen-containing saturated 5-membered ring) with an E-configured styryl group.
- Goniothalamin [(2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one]: Features a dihydropyran-6-one ring (unsaturated 6-membered lactone) with a styryl group.
- Dihydrokavain [(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one]: Includes a methoxy-substituted dihydropyran-6-one and a phenylethyl chain, differing in substituent position and saturation compared to the tetrahydrofuran analog .
- 2-[(E)-2-Phenylethenyl]thiophene : Replaces the oxygen in tetrahydrofuran with sulfur, forming a thiophene ring. This substitution increases molecular polarizability and alters electronic properties .
Physical Properties
Key Differentiators and Implications
- Tetrahydrofuran vs. Pyranones: The saturated oxygen ring in tetrahydrofuran may improve solubility compared to Goniothalamin’s lactone ring, but reduce electrophilic reactivity .
- Oxygen vs.
- Substituent Effects: Methoxy or sulfonamide groups in analogs (e.g., Dihydrokavain, quinazolinones) significantly modulate target selectivity and potency .
Q & A
Q. What are the established synthetic routes for 2-[(E)-2-phenylethenyl]tetrahydrofuran, and how do reaction conditions influence stereoselectivity?
The synthesis of this compound typically involves cross-coupling or condensation reactions. For example, Grignard reagents in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MTHF) solvents can facilitate stereoselective formation of the E-isomer . Key considerations include:
- Solvent choice : 2-MTHF, a greener alternative to THF, offers lower water miscibility, improving reaction control .
- Temperature : Low temperatures (e.g., –5°C) minimize side reactions, as seen in analogous Grignard syntheses .
- Catalysts : Palladium or nickel catalysts may enhance coupling efficiency in styrenyl derivatives.
Q. How should researchers characterize this compound’s purity and structural identity?
- Chromatography : Use HPLC or GC-MS with polar columns (e.g., DB-WAX) to separate isomers and detect impurities .
- Spectroscopy :
- Elemental analysis : Validate molecular formula (C₁₂H₁₄O) with ≤0.3% deviation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?
Discrepancies often arise from residual solvents, isotopic patterns, or stereoisomers. Mitigation strategies include:
- Calibration : Use internal standards (e.g., TMS for NMR) and cross-validate with high-resolution MS .
- Dynamic effects : For NOE NMR experiments, analyze spatial proximity of the styrenyl group to the tetrahydrofuran ring protons .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Q. What methodologies address low yields in catalytic asymmetric syntheses of this compound?
- Solvent optimization : Replace THF with 2-MTHF to enhance catalyst stability and reduce racemization .
- Ligand design : Chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee) in palladium-catalyzed reactions .
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust kinetics .
Q. How do regulatory guidelines for residual solvents apply to this compound’s use in pharmaceutical intermediates?
Per ICH Q3C guidelines:
- Class 2 solvents : If 2-MTHF is used, ensure residual limits ≤6.2 mg/day (PDE = 7.1 mg/day) .
- Analytical validation : Employ headspace GC-MS with detection limits ≤10 ppm .
- Toxicity mitigation : Purge solvents via vacuum distillation or adsorbent resins (e.g., molecular sieves) .
Data Contradiction and Optimization
Q. How should researchers interpret conflicting toxicity data in biological assays?
- In vitro vs. in vivo : Negative Ames tests (e.g., for 2-MTHF) may not predict in vivo outcomes; conduct micronucleus assays in rodents .
- Dose thresholds : For zebrafish embryo toxicity (LC₅₀ ~2,980 mg/L), correlate with mammalian NOAELs (1,000 mg/kg/day in rats) .
- Metabolite profiling : Use LC-QTOF to identify oxidative metabolites (e.g., epoxides) that may explain discrepancies .
Q. What strategies optimize solvent selection for large-scale reactions while minimizing environmental impact?
- Green metrics : Prioritize solvents with low EHS scores (e.g., 2-MTHF: EHS = 3.2 vs. THF: 4.8) .
- Recycling : Implement closed-loop systems for solvent recovery (≥90% efficiency) via fractional distillation .
- Lifecycle analysis : Use tools like CHEM21 to assess carbon footprint of THF derivatives vs. bio-based alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
